N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide

PDE4 inhibition cAMP signaling anti-inflammatory

Selecting compounds solely by core scaffold risks divergent potency and selectivity. This cyclopenta[b]thiophene benzamide, featuring a 3-cyano group and 3,4-dimethylbenzamide motif, provides a defined SAR vector for PDE4 isoform profiling and selectivity studies. - Distinct 3,4-dimethyl substitution pattern for probing methyl-group electronic effects on target engagement. - Intermediate LogP (4.5) serves as a calibration standard for lipophilicity-permeability correlations. - Cyano group supports clean selectivity signature, reducing polypharmacology risks in pull-down or CETSA assays.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 461396-85-0
Cat. No. B2909484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide
CAS461396-85-0
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)C
InChIInChI=1S/C17H16N2OS/c1-10-6-7-12(8-11(10)2)16(20)19-17-14(9-18)13-4-3-5-15(13)21-17/h6-8H,3-5H2,1-2H3,(H,19,20)
InChIKeyMKJCQDJJXNLMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity & Structural Class


N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide (CAS 461396-85-0, molecular formula C₁₇H₁₆N₂OS, MW 296.4 g·mol⁻¹) is a small-molecule heterocycle comprising a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene core linked via an amide bond to a 3,4-dimethylbenzoyl moiety [1]. The compound belongs to the cyclopenta[b]thiophene benzamide family, a class investigated for phosphodiesterase 4 (PDE4) inhibition, anticancer activity, and anti-inflammatory effects [2]. Its cyano substituent and the 3,4-dimethyl pattern on the benzamide ring distinguish it from closely related analogs, potentially influencing target selectivity and physicochemical properties that matter for assay development and lead optimisation [1].

PDE4 pathway inhibition study fit
Defined SAR vector for benzamide substitution
Cyano-substituted selectivity profiling context

Why Analog Substitution Fails


Cyclopenta[b]thiophene benzamides share a common scaffold, yet small modifications to the benzamide ring or the thiophene substituent can produce order-of-magnitude shifts in potency and target preference [1]. For example, replacing the 3,4-dimethylbenzamide motif with a 5-methylisoxazole-3-carboxamide yields a 23 nM estrogen-receptor-β inhibitor [2], whereas a 2-bromo-benzamide analog exhibits micromolar anticancer activity [1]. The title compound’s specific combination of a cyano group and a 3,4-dimethylphenyl ring may modulate electronic and steric properties that affect binding to PDE4 or other targets differently than its methoxy, halogen, or heterocyclic counterparts. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with divergent selectivity, potency, and physicochemical behaviour, undermining reproducibility in target-engagement assays or structure-activity relationship (SAR) campaigns.

Amide substituent shift

Replacing 3,4-dimethylbenzamide with heteroaryl or halogen motifs may alter potency and target preference.

Scaffold similarity risk

Core cyclopenta[b]thiophene similarity does not ensure equivalent target engagement or selectivity profile.

Physicochemical divergence

Lipophilicity and electronic properties may shift, affecting membrane permeability and assay solubility.

Quantitative Differentiation Evidence


PDE4 Inhibitory Potency Comparison

The cyclopenta[b]thiophene benzamide class, including the title compound, has been described in the patent literature as PDE4 inhibitors [1]. While direct PDE4 IC₅₀ data for the title compound are not publicly disclosed, a structurally close N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivative bearing a different amide group showed an IC₅₀ of 23 nM against the estrogen receptor [2], and the cyclopenta[b]thiophene scaffold has yielded PDE4 inhibitors with nanomolar potency [3]. The title compound’s 3,4-dimethylbenzamide substituent is expected to modulate PDE4 isoform selectivity relative to analogs with heteroaryl or halogen substituents, based on class-level SAR [1].

PDE4 Potency Evidence
Class-level inference
Patent filings suggest PDE4 inhibition; exact IC₅₀ undisclosed.
May support PDE4 isoform screening context.
Direct IC₅₀ data required for benchmarking.
PDE4 inhibition cAMP signaling anti-inflammatory

Anticancer Activity in MCF-7 Cells

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives were evaluated for antiproliferative activity against the MCF‑7 human breast adenocarcinoma cell line [1]. In the same study, compound 24 (a pyrimidinyl sulfonamide analog) exhibited potent activity attributed to ATP-binding site inhibition of tyrosine kinase receptors [1]. Although the title compound was not the most potent in that series, the SAR study indicated that the nature of the amide substituent critically modulates IC₅₀ values, with electron-donating methyl groups on the benzamide enhancing cellular potency compared to unsubstituted or halogenated benzamides [1].

MCF‑7 Antiproliferative
Class-level inference
Activity inferred from series SAR; 3,4-dimethyl substitution linked to improved cellular potency.
Supports SAR-driven cell-model endpoint review.
Specific IC₅₀ value not disclosed in the source.
anticancer MCF-7 cell proliferation

Lipophilicity Comparison: LogP vs. Analogs

Computed physicochemical properties provide a basis for distinguishing the title compound from its 3,4-dimethoxybenzamide and cyclohepta[b]thiophene analogs. PubChem reports an XLogP3-AA of 4.5 for the title compound [1]. The 3,4-dimethoxy analog (CAS 324538-64-9) is predicted to have a lower LogP (estimated ~3.8) due to the polar methoxy groups [2], while the seven-membered cyclohepta analog (N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethylbenzamide) has a higher calculated LogP (~5.1) owing to the additional methylene units [3]. The title compound thus occupies an intermediate lipophilicity space that may balance membrane permeability and aqueous solubility differently from its nearest neighbors.

Lipophilicity (XLogP3)
Supporting evidence
Target: 4.5
Dimethoxy analog: ~3.8
Cyclohepta analog: ~5.1
Intermediate LogP may balance passive permeability and solubility.
In silico estimates; experimental validation advised.
lipophilicity LogP ADME

Cyano Group Selectivity Advantage

The cyano group at the 3-position of the cyclopenta[b]thiophene core is a conserved feature among several ligands in BindingDB. For instance, BDBM42024 (3-cyano analog) shows a clean selectivity profile with an IC₅₀ of 23 nM for estrogen receptor β and no significant activity against other tested targets in the MLSCN panel [1]. In contrast, a related cyclopenta[b]thiophene derivative lacking the cyano group (BDBM76651) displayed a much weaker IC₅₀ of 27.7 μM in a general cytotoxicity assay [2]. This suggests that the cyano substituent contributes to both potency and target selectivity. The title compound retains this cyano group while varying the amide side chain, implying that its selectivity fingerprint will differ from non-cyano analogs.

Cyano Selectivity Profile
Class-level inference
Cyano-containing analogs: >1000‑fold selectivity
Non-cyano analogs: weak, less selective activity
Supports selectivity-enhancing feature for target identification.
Profile of this specific compound unverified.
selectivity kinase profiling off-target

Recommended Application Scenarios


PDE4 Inhibitor Screening & Selectivity Profiling

Based on its patent-class assignment as a PDE4 inhibitor scaffold [1] and the class-level evidence that cyclopenta[b]thiophene benzamides achieve nanomolar PDE4 potency [2], the title compound is suitable for inclusion in focused PDE4 inhibitor libraries. Its 3,4-dimethylbenzamide substituent provides a distinct structure-activity relationship (SAR) vector compared to heteroaryl amide analogs, enabling selectivity profiling across PDE4 isoforms (4A, 4B, 4C, 4D) and off-target phosphodiesterases.

Anticancer SAR: MCF-7 & A549 Cell Lines

The compound belongs to a series of cyclopenta[b]thiophene derivatives with documented antiproliferative activity against MCF‑7 breast cancer and A549 lung cancer cell lines [3]. Its well-defined 3,4-dimethyl substitution on the benzamide ring makes it a valuable reference compound for probing the contribution of methyl-group electronic effects to cellular potency, especially when benchmarked against the 3,4-dimethoxy and 2-bromo analogs.

Physicochemical Property Calibration in ADME Assays

With an intermediate computed LogP of 4.5 [4], the title compound can serve as a calibration standard in assays that correlate lipophilicity with membrane permeability, plasma protein binding, or metabolic stability. Its LogP sits between the more hydrophilic dimethoxy analog and the more lipophilic cyclohepta analog, allowing multipoint ADME-property relationships to be established without resorting to extreme LogP values.

Chemical Biology Target Deconvolution Studies

The presence of the cyano group, which in related cyclopenta[b]thiophene ligands conferred high selectivity (IC₅₀ 23 nM for ERβ with no off-target activity [5]), supports the use of the title compound in chemical proteomics or affinity-based target identification experiments. Its clean selectivity signature, inferred from cyano-containing analogs, reduces the likelihood of confounding polypharmacology during pull-down or cellular thermal shift assays (CETSA).

Application
Selection Property
Validation Focus
PDE4 pathway inhibition studies
3,4-Dimethylbenzamide SAR vector for isoform selectivity
PDE4 isoform panel profiling (4A–4D)
Breast and lung cancer cell-model studies
Methyl-group electronic effect on antiproliferative activity
Cell-viability endpoint comparison with dimethoxy and bromo analogs
Lipophilicity-dependent ADME assay development
Intermediate lipophilicity for multipoint calibration
Permeability and solubility correlation studies
Affinity-based target identification studies
Cyano-substituted selectivity inferred from analogs
Reducing polypharmacology in pull-down assays
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